Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate

Description

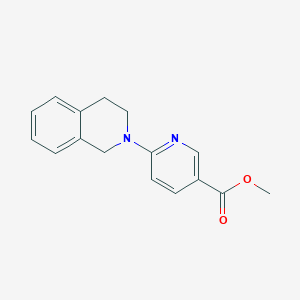

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate (CAS: 58522-40-0) is a heterocyclic organic compound with the molecular formula C₁₇H₁₈N₂O₂ . Its structure comprises a nicotinate moiety (a pyridine ring substituted with a methyl ester at position 6) linked to a 3,4-dihydroisoquinoline group. It is frequently studied in medicinal chemistry for its scaffold versatility, which allows for modifications to optimize pharmacokinetic or pharmacodynamic profiles .

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C16H16N2O2/c1-20-16(19)13-6-7-15(17-10-13)18-9-8-12-4-2-3-5-14(12)11-18/h2-7,10H,8-9,11H2,1H3 |

InChI Key |

ZOGYDSBTGXSKKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where phenylethanol derivatives react with nitriles in the presence of trifluoromethanesulfonic anhydride to form the dihydroisoquinoline core . This intermediate can then be esterified with nicotinic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.

Substitution: The nicotinate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate is a chemical compound that has garnered interest in medicinal chemistry and pharmacology because of its potential therapeutic applications. It features a methyl group attached to the 6-position of a nicotinic acid derivative and a 3,4-dihydroisoquinoline moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 282.34 g/mol.

Potential Applications

This compound and similar compounds have potential applications in:

- Pharmaceutical Development This compound can serve as a lead compound for the development of new drugs targeting neurological disorders or inflammation. It can also be used in drug discovery for treating infections.

- Research Tools this compound can be used as a research tool.

Ongoing Research and Studies

Interaction studies have been performed to evaluate the binding affinity of this compound with different biological targets. These studies are important for understanding the compound's biological effects and to inform future drug development strategies.

Related Research

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of dihydroisoquinoline derivatives, which vary in substituents on both the isoquinoline and nicotinate moieties. Below is a comparative analysis of key analogs:

Substituted Dihydroisoquinoline Esters and Amides

Table 1: Structural Comparison of Key Analogs

Key Observations:

Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (CAS: 1355200-34-8), which improves membrane permeability but reduces aqueous solubility .

Substituent Position : The 4-methyl group on the nicotinate ring (target compound) introduces steric hindrance that may limit interactions with planar binding sites, unlike the 2-methyl analog .

Functional Group Diversity : Carboxamide (6f) and phenyl-substituted (6g, 6h) derivatives exhibit varied hydrogen-bonding capacities and metabolic stabilities, making them suitable for different therapeutic targets .

Biological Activity

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.34 g/mol. The compound features a methyl group attached to the 6-position of a nicotinic acid derivative and a dihydroisoquinoline moiety, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. For instance, it was noted that similar compounds targeting Protein Arginine Methyltransferase 5 (PRMT5) demonstrated significant anti-proliferative effects in leukemia cell lines and xenograft models .

- Neuroprotective Effects : Isoquinoline derivatives are often associated with neuroprotective properties. This compound may exhibit similar effects due to its structural characteristics .

- Binding Affinity : Interaction studies have highlighted the compound's binding affinity towards specific biological targets, suggesting mechanisms through which it exerts its effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both isoquinoline and nicotinic components enhances its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate | Additional methyl group on the nicotinic acid | Potentially enhanced lipophilicity |

| Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate | Methyl substitution at position five | May exhibit different pharmacokinetics |

| Methyl 6-(3-hydroxyisoquinolin-2(1H)-yl)nicotinate | Hydroxy group instead of dihydro structure | Altered solubility and reactivity |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- PRMT5 Inhibition : A study demonstrated that derivatives of isoquinoline could effectively inhibit PRMT5 with IC50 values comparable to established inhibitors like GSK-3326595. These compounds exhibited pronounced anti-proliferative activity in MV4-11 cells and significant antitumor effects in xenograft models .

- Neuroprotective Studies : Research focusing on similar isoquinoline derivatives indicated potential neuroprotective effects against oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.